molecular formula C21H23N3O2 B160368 demethoxyfumitremorgin C CAS No. 111768-16-2

demethoxyfumitremorgin C

Cat. No.: B160368
CAS No.: 111768-16-2
M. Wt: 349.4 g/mol
InChI Key: LQXCSIKDOISJTI-BZSNNMDCSA-N
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Description

Demethoxyfumitremorgin C is an indole alkaloid derived from the fungus Aspergillus fumigatus. It belongs to the fumitremorgin family of compounds, which are known for their complex structures and significant biological activities. This compound is particularly noted for its role as a cell cycle inhibitor, making it a subject of interest in cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Demethoxyfumitremorgin C can be synthesized through a series of chemical reactions starting from L-tryptophan methyl ester and prenal. The initial step involves the condensation of these two compounds to form an intermediate imine, which then undergoes cyclization under acidic conditions to yield a mixture of diastereomeric β-carbolines. Further steps involve selective functionalization to achieve the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves fermentation of Aspergillus fumigatus under controlled conditions to produce the compound as a secondary metabolite. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Demethoxyfumitremorgin C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols from ketones .

Scientific Research Applications

Demethoxyfumitremorgin C has several scientific research applications:

Mechanism of Action

Demethoxyfumitremorgin C exerts its effects by inhibiting the progression of the cell cycle at the G2/M transition. It activates the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis. The compound also influences various signaling pathways, including the down-regulation of anti-apoptotic proteins and the activation of caspases .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features and its potent cell cycle inhibitory activity. Its lack of a methoxy group at the 9-position differentiates it from fumitremorgin C, and its specific biological activities make it a valuable compound for research .

Properties

IUPAC Name

(1S,12S,15S)-12-(2-methylprop-1-enyl)-10,13,19-triazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-3(11),4,6,8-tetraene-14,20-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-12(2)10-17-19-14(13-6-3-4-7-15(13)22-19)11-18-20(25)23-9-5-8-16(23)21(26)24(17)18/h3-4,6-7,10,16-18,22H,5,8-9,11H2,1-2H3/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXCSIKDOISJTI-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C2=C(CC3N1C(=O)C4CCCN4C3=O)C5=CC=CC=C5N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@H]1C2=C(C[C@@H]3N1C(=O)[C@@H]4CCCN4C3=O)C5=CC=CC=C5N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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